

Foundational Research on eFT508 (Tomivosertib) in Lymphoma: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on eFT508 (tomivosertib), a potent and selective inhibitor of the mitogenactivated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2), for the treatment of lymphoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

eFT508 is an orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2.[1][2] These kinases are crucial downstream effectors of major oncogenic signaling pathways, including the RAS-RAF-MEK-ERK pathway.[3] MNK1 and MNK2 integrate signals from these pathways to regulate protein synthesis and inflammatory responses, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[1][4] Overexpression and phosphorylation of eIF4E are common in many cancers, including lymphoma, and contribute to malignant transformation and proliferation.[3] By inhibiting MNK1/2, eFT508 prevents the phosphorylation of eIF4E, thereby modulating the translation of a specific subset of mRNAs that encode proteins involved in tumor growth, survival, and immune evasion.[1][3]

Quantitative Preclinical Data



The following tables summarize the key in vitro and in vivo preclinical data for eFT508 in lymphoma models.

Table 1: In Vitro Activity of eFT508

Parameter	Value	Cell Lines/Assay Conditions	Reference
MNK1 IC50	1-2 nM	Enzyme Assay	[1]
MNK2 IC50	1-2 nM	Enzyme Assay	[1]
p-eIF4E (S209) Inhibition IC50	2-16 nM	Various tumor cell lines	[1]
Anti-proliferative Activity	Demonstrated	Multiple Diffuse Large B-cell Lymphoma (DLBCL) cell lines	[1]

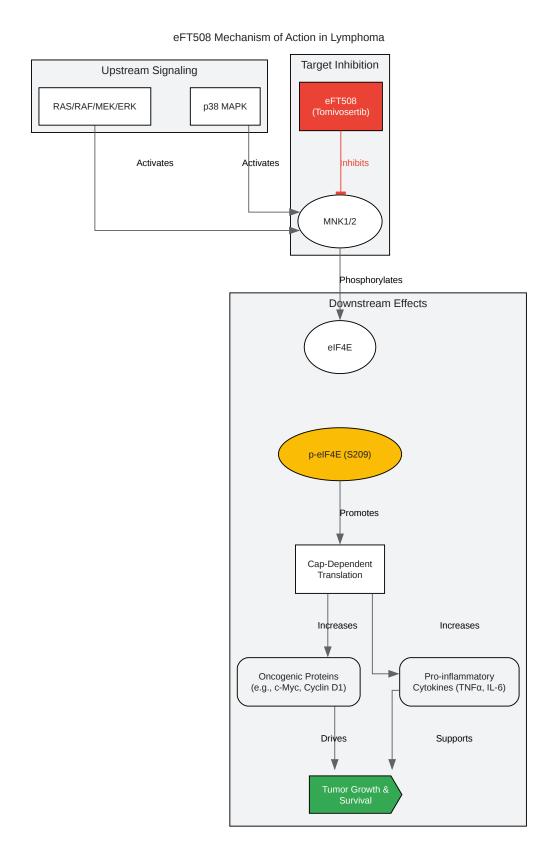
Table 2: In Vivo Activity of eFT508 in DLBCL Xenograft Models

Xenograft Model	Key Findings	Reference
TMD8 and HBL-1 (ABC- DLBCL)	Significant anti-tumor activity observed.	[1]
Human Lymphoma Models	Effective in combination with components of R-CHOP, ibrutinib, and venetoclax.	[1][2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of eFT508 involves the inhibition of the MNK1/2-eIF4E signaling axis. This pathway is a critical regulator of cap-dependent translation of oncogenic proteins.





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Caption: Signaling pathway illustrating eFT508's inhibition of MNK1/2 and downstream effects.



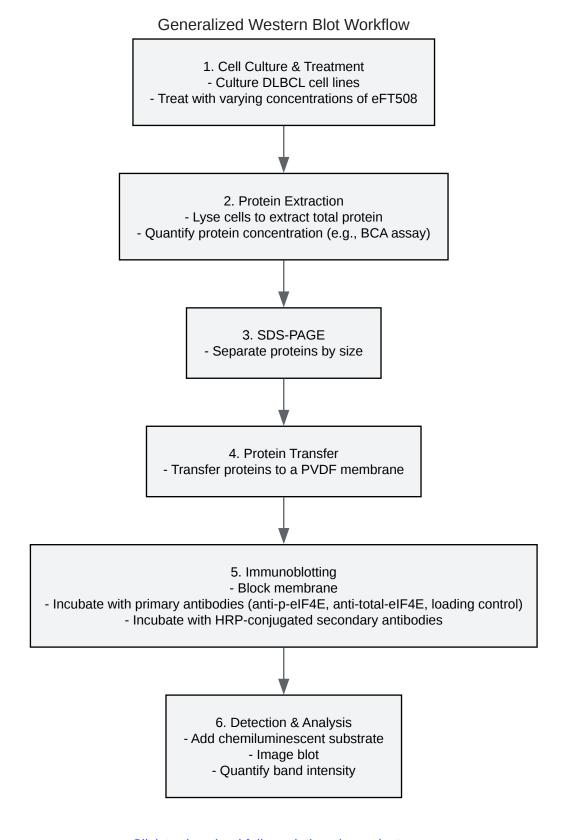
Experimental Protocols

Detailed experimental protocols are often proprietary or found within the full text of peerreviewed publications. Based on available information, here are generalized methodologies for key experiments.

Western Blotting for p-eIF4E

This protocol outlines the general steps for assessing the phosphorylation status of eIF4E in lymphoma cell lines following treatment with eFT508.





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Caption: A generalized workflow for Western blot analysis of p-eIF4E.



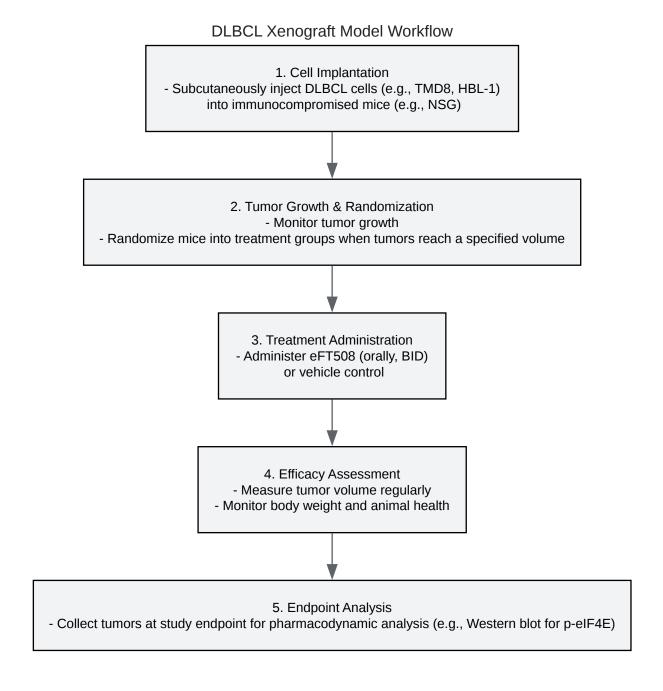
Key Reagents:

- Primary Antibodies: Rabbit anti-phospho-eIF4E (Ser209), mouse anti-total eIF4E, and an antibody for a loading control (e.g., β-actin or GAPDH).
- Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

In Vivo DLBCL Xenograft Model

This protocol describes a generalized workflow for evaluating the anti-tumor efficacy of eFT508 in a subcutaneous DLBCL xenograft model.





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Caption: A typical workflow for an in vivo DLBCL xenograft study.

Clinical Development in Hematological Malignancies

eFT508 has been evaluated in a Phase 1/2 clinical trial for patients with hematological malignancies, including lymphoma (NCT02937675).[5]

Table 3: Overview of Clinical Trial NCT02937675



Parameter	Description
Title	A Phase 1-2 Dose-Escalation and Cohort- Expansion Study of Oral Tomivosertib (eFT-508) in Subjects With Hematological Malignancies.
Phase	Phase 1/2
Study Design	Open-label, sequential-group, dose-escalation and cohort-expansion study.
Primary Objectives	To evaluate the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of eFT508.
Key Inclusion Criteria	- Active, previously treated, relapsed/refractory hematological malignancy Measurable disease ECOG performance status of 0 or 1.
Treatment	Oral daily administration of eFT508 in 21-day cycles.

The recommended Phase 2 dose of 200 mg twice daily (BID) has been shown to achieve over 85% steady-state target inhibition in peripheral blood cells and effectively inhibit the phosphorylation of eIF4E in on-treatment tumor biopsies.[6]

Conclusion

The foundational research on eFT508 provides a strong rationale for its development in lymphoma. Its potent and selective inhibition of MNK1/2 leads to a reduction in eIF4E phosphorylation, which in turn suppresses the translation of key oncogenic proteins. Preclinical studies have demonstrated both in vitro and in vivo anti-tumor activity in DLBCL models. Early clinical data suggest a manageable safety profile and evidence of target engagement at the recommended Phase 2 dose. Further investigation into the efficacy of eFT508, both as a monotherapy and in combination with other agents, is warranted in the treatment of lymphoma.



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